prostaglandin B1
Overview
Description
Prostaglandin B1 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. These compounds play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the formation of blood clots. This compound, specifically, is known for its involvement in smooth muscle contraction and vasodilation.
Mechanism of Action
Target of Action
Prostaglandins, including PGB1, primarily target prostanoid-specific receptors , which are G-protein-coupled receptors . These receptors are involved in a wide range of biological processes, including blood pressure homeostasis, inflammation, pain perception, and cell survival . The specific receptors for different prostaglandins include TP for TXA2, IP for PGI2, EPs for PGE2, FP for PGF2α, and DPs for PGD2 .
Mode of Action
Prostaglandins interact with their specific receptors, leading to the activation of various signaling pathways . This leads to the actuation of different signaling pathways by the same receptor .
Biochemical Pathways
Prostaglandins, including PGB1, play important roles in various biochemical pathways. They are involved in vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling . These processes are particularly relevant in conditions such as pulmonary arterial hypertension (PAH) .
Pharmacokinetics
The pharmacokinetics of prostaglandins, including PGB1, are complex and can vary significantly between individuals . Prostaglandins are most often act as autocrine or paracrine signaling agents and most have relatively short half-lives . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PGB1 and their impact on bioavailability.
Result of Action
The action of prostaglandins results in a wide range of physiological effects. They control processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states .
Biochemical Analysis
Biochemical Properties
Prostaglandin B1 interacts with various enzymes, proteins, and other biomolecules. It is synthesized from arachidonic acid via the cyclooxygenase pathway . The production of this compound depends on the availability of substrate and the presence of cyclooxygenases (COXs), constitutively expressed COX-1 or inducible COX-2 . The diversity of this compound action is not only defined by specific receptors and their regulated expression, but also to the diversity of G-proteins that most receptors are able to couple to, leading to actuation of different signaling pathways by the same receptor .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . This compound signaling controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival .
Molecular Mechanism
This compound exerts its effects at the molecular level through specific G-protein coupled receptors . These receptors are heptahelical, multi-pass membrane proteins, members of the G-protein coupled receptor 1 family (GPCR) and are among the most abundant membrane proteins . The ability of the same this compound to stimulate a reaction in one tissue and inhibit the same reaction in another tissue is determined by the type of receptor to which the this compound binds .
Temporal Effects in Laboratory Settings
It is known that this compound and other prostaglandins are not stored but are synthesized and released, as needed, and rapidly metabolized .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway . It is produced by the enzymatic action of cyclooxygenases on arachidonic acid .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its amphipathic nature . It acts most often as autocrine or paracrine signaling agents and most have relatively short half-lives .
Subcellular Localization
It is known that this compound is synthesized as a Golgi membrane-associated protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin B1 typically involves the use of Corey lactone as a key intermediate. The process begins with the formation of a chiral cyclopentane core, which is then subjected to a series of reactions, including bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions . These steps are carried out under controlled conditions to ensure high enantioselectivity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of chemoenzymatic methods has been explored to make the process more cost-effective and scalable . This involves the use of enzymes to catalyze specific steps in the synthesis, reducing the need for harsh chemical reagents and conditions.
Chemical Reactions Analysis
Types of Reactions: Prostaglandin B1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the molecule, often resulting in the formation of hydroperoxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide under mild conditions.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include triphenylphosphine and 2,2’-dipyridyl disulfide under anhydrous conditions.
Major Products Formed:
Oxidation: Hydroperoxides and other oxygenated derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted prostaglandin derivatives.
Scientific Research Applications
Prostaglandin B1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of prostaglandins.
Biology: It plays a role in understanding the mechanisms of inflammation and smooth muscle contraction.
Medicine: It is investigated for its potential therapeutic effects in conditions like hypertension and asthma.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Prostaglandin E1: Known for its vasodilatory effects and use in treating erectile dysfunction.
Prostaglandin F2α: Involved in the regulation of reproductive processes and smooth muscle contraction.
Prostaglandin I2: Known for its role in inhibiting platelet aggregation and vasodilation.
Uniqueness of Prostaglandin B1: this compound is unique in its specific receptor interactions and the resulting physiological effects. While other prostaglandins may have overlapping functions, this compound’s distinct receptor binding profile allows it to exert unique effects on smooth muscle contraction and vasodilation .
Properties
IUPAC Name |
7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,17,21H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHMPNRDOVPQIN-VSOYFRJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1=C(C(=O)CC1)CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C1=C(C(=O)CC1)CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347609 | |
Record name | Prostaglandin B1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prostaglandin B1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002982 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13345-51-2 | |
Record name | PGB1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13345-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prostaglandin B1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prostaglandin B1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROSTAGLANDIN B1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TYI1PJ64T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prostaglandin B1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002982 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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